molecular formula C10H14ClNO B15295296 rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride

Cat. No.: B15295296
M. Wt: 199.68 g/mol
InChI Key: MDCGBDXAKVLDLF-BAUSSPIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a phenyl group attached to the pyrrolidine ring, which is further substituted with a hydroxyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and aldehydes.

    Introduction of the Phenyl Group: The phenyl group can be introduced via nucleophilic substitution reactions using phenyl halides.

    Hydroxylation: The hydroxyl group is introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed

    Oxidation: Formation of 5-phenylpyrrolidin-3-one.

    Reduction: Formation of 5-phenylpyrrolidin-3-amine.

    Substitution: Formation of nitro or bromo derivatives of the phenyl group.

Scientific Research Applications

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s chiral nature allows it to exhibit stereoselective binding, influencing various biochemical pathways. The hydroxyl group plays a crucial role in hydrogen bonding interactions, while the phenyl group contributes to hydrophobic interactions, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,5S)-1-benzyl-5-methylpiperidin-3-ol hydrochloride
  • rac-(3R,5S)-5-[4-(Trifluoromethyl)phenyl]pyrrolidin-3-ol hydrochloride
  • rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride

Uniqueness

rac-(3R,5S)-5-phenylpyrrolidin-3-ol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the hydroxyl group in a chiral environment allows for unique interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(3S,5R)-5-phenylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c12-9-6-10(11-7-9)8-4-2-1-3-5-8;/h1-5,9-12H,6-7H2;1H/t9-,10+;/m0./s1

InChI Key

MDCGBDXAKVLDLF-BAUSSPIASA-N

Isomeric SMILES

C1[C@@H](CN[C@H]1C2=CC=CC=C2)O.Cl

Canonical SMILES

C1C(CNC1C2=CC=CC=C2)O.Cl

Origin of Product

United States

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